molecular formula C20H25N3O2 B6937357 N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]indolizine-2-carboxamide

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]indolizine-2-carboxamide

Cat. No.: B6937357
M. Wt: 339.4 g/mol
InChI Key: IZQOPVMLMBLPQO-UHFFFAOYSA-N
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Description

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]indolizine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an indolizine ring, a pyrrolidine ring, and a cyclohexanecarbonyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Properties

IUPAC Name

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-19(16-12-18-8-4-5-10-22(18)13-16)21-17-9-11-23(14-17)20(25)15-6-2-1-3-7-15/h4-5,8,10,12-13,15,17H,1-3,6-7,9,11,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQOPVMLMBLPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(C2)NC(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]indolizine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the indolizine ring through a cyclization reaction involving a suitable precursor such as a pyrrole derivative. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, followed by the addition of the cyclohexanecarbonyl group through an acylation reaction. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]indolizine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]indolizine-2-carboxamide has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]indolizine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indolizine ring may facilitate binding to aromatic residues in the active site of enzymes, while the pyrrolidine ring can enhance the compound’s overall stability and bioavailability. The cyclohexanecarbonyl group may contribute to the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    Indolizine Derivatives: Compounds containing the indolizine ring, such as indolizine-2-carboxylic acid, share structural similarities and may exhibit comparable biological activities.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid are structurally related and can serve as analogs in biochemical studies.

    Cyclohexanecarbonyl Derivatives: Molecules such as cyclohexanecarboxylic acid derivatives are similar in structure and may have related chemical properties.

Uniqueness

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]indolizine-2-carboxamide is unique due to the combination of its three distinct functional groups, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

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